magnesium;hexane;bromide magnesium;hexane;bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17946936
InChI: InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C6H13BrMg
Molecular Weight: 189.38 g/mol

magnesium;hexane;bromide

CAS No.:

Cat. No.: VC17946936

Molecular Formula: C6H13BrMg

Molecular Weight: 189.38 g/mol

* For research use only. Not for human or veterinary use.

magnesium;hexane;bromide -

Specification

Molecular Formula C6H13BrMg
Molecular Weight 189.38 g/mol
IUPAC Name magnesium;hexane;bromide
Standard InChI InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key LZFCBBSYZJPPIV-UHFFFAOYSA-M
Canonical SMILES CCCCC[CH2-].[Mg+2].[Br-]

Introduction

Structural and Molecular Characteristics

Hexylmagnesium bromide adopts a linear structure in which the magnesium atom bridges the hexyl group and bromine atom. The magnesium center exhibits a +2 oxidation state, while the hexyl group acts as a carbanion, rendering the compound highly reactive toward electrophiles. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm its organometallic nature. The 1H^{1}\text{H} NMR spectrum displays distinct signals for the hexyl chain’s methylene protons (δ 0.8–1.5 ppm) and a downfield-shifted resonance for the magnesium-bound carbon (δ 3.15 ppm) . The IR spectrum shows absorptions at 3302–3345 cm1^{-1} (O–H stretch of residual solvent) and 1632–1636 cm1^{-1} (C=C stretching in conjugated systems) .

Table 1: Key Molecular Properties of Hexylmagnesium Bromide

PropertyValue
Molecular FormulaC₆H₁₃BrMg
Molecular Weight189.38 g/mol
CAS No.13406-07-0
SMILESCCCCC[CH-]C.[Mg+2].[Br-]
Solubility in EtherHighly soluble
Solubility in WaterReacts violently; negligible

Synthesis Methodologies

Traditional Synthesis via Anhydrous Diethyl Ether

The conventional preparation involves the reaction of 1-bromohexane with magnesium turnings in anhydrous diethyl ether under inert conditions. The process initiates with the oxidative insertion of magnesium into the carbon-bromine bond, producing the Grignard reagent:

C6H13Br+MgEt2OC6H13MgBr\text{C}_6\text{H}_{13}\text{Br} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}} \text{C}_6\text{H}_{13}\text{MgBr}

Key considerations include:

  • Temperature Control: Exothermic reactions require cooling to prevent thermal degradation.

  • Moisture Sensitivity: Trace water hydrolyzes the reagent to hexane and magnesium hydroxides, necessitating rigorously dry apparatus .

Mechanochemical Synthesis via Ball Milling

Recent innovations utilize ball milling to synthesize hexylmagnesium bromide in air, bypassing the need for anhydrous solvents. This method involves mechanical grinding of magnesium powder with 1-bromohexane, yielding the reagent within minutes. Deuterium-labeling experiments confirm the formation of organomagnesium species, validated by 31P^{31}\text{P} NMR spectroscopy .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodMechanochemical Method
SolventDiethyl etherSolvent-free
Reaction Time1–2 hours<10 minutes
Moisture ToleranceNoneTolerates ambient humidity
Yield85–90%70–75%

Reactivity and Applications in Organic Synthesis

Nucleophilic Addition to Carbonyl Compounds

Hexylmagnesium bromide reacts with ketones, aldehydes, and esters to form secondary and tertiary alcohols. For example, its reaction with acetophenone proceeds as:

C6H13MgBr+PhCOCH3C6H13C(OH)PhCH3+MgBr(OH)\text{C}_6\text{H}_{13}\text{MgBr} + \text{PhCOCH}_3 \rightarrow \text{C}_6\text{H}_{13}\text{C(OH)PhCH}_3 + \text{MgBr(OH)}

This reaction is pivotal in synthesizing pharmaceuticals, including anti-inflammatory agents .

Cross-Coupling Reactions

The compound participates in Kumada couplings, facilitating carbon-carbon bond formation with aryl or vinyl halides:

C6H13MgBr+ArXPd catalystC6H13Ar+MgBrX\text{C}_6\text{H}_{13}\text{MgBr} + \text{ArX} \xrightarrow{\text{Pd catalyst}} \text{C}_6\text{H}_{13}\text{Ar} + \text{MgBrX}

Such reactions are instrumental in constructing complex organic architectures .

Mechanistic Insights from Deuterium Labeling

Studies employing deuterated substrates reveal that mechanochemical synthesis proceeds via radical intermediates, contrasting the ionic pathway of traditional methods. This divergence underscores the versatility of Grignard reagents under varying conditions.

Physicochemical Behavior in Solvent Systems

Solubility and Partitioning

Hexylmagnesium bromide exhibits high solubility in diethyl ether but reacts violently with water. Distribution studies in ether-water systems demonstrate negligible magnesium bromide (MgBr₂) partitioning into the ether phase, even when saturated with MgBr₂·6H₂O . This phenomenon, termed the "salting out" effect, reduces ether’s solubility in water from 6.56% to <1% in MgBr₂-saturated systems .

Stability and Decomposition Pathways

The reagent decomposes upon exposure to protic solvents, yielding hexane and magnesium hydroxides:

C6H13MgBr+H2OC6H14+Mg(OH)Br\text{C}_6\text{H}_{13}\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{14} + \text{Mg(OH)Br}

Thermogravimetric analysis (TGA) indicates stability up to 80°C in anhydrous environments.

Comparative Analysis with Magnesium Bromide (MgBr₂)

Magnesium bromide (MgBr₂), an inorganic salt, contrasts sharply with hexylmagnesium bromide:

Table 3: Magnesium Bromide vs. Hexylmagnesium Bromide

PropertyMgBr₂C₆H₁₃MgBr
StructureIonic latticeCovalent organometallic
Solubility in Water1.72 g/mL (25°C)Reacts explosively
ApplicationsElectrolytes, sedativesOrganic synthesis
NucleophilicityNoneHigh

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